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Compound of Interest

Compound Name: C16H12IN3O

Cat. No.: B3477320

Get Quote

Compound Identity: 2-amino-N-(3-iodophenyl)quinoline-4-carboxamide Molecular Formula:

C₁₆H₁₂IN₃O Primary Application: Protein-protein interaction inhibition (e.g., IL-33), Kinase

inhibition scaffolds.[1][2]

PART 1: CRITICAL ALERTS & HANDLING
⚠️ URGENT: LIGHT SENSITIVITY WARNING The aryl-iodide moiety in C16H12IN3O is highly

susceptible to photolytic deiodination.[1] Exposure to ambient laboratory light (fluorescent/LED)

for >4 hours in solution can result in up to 15% conversion to the des-iodo analog.[1]

Action: Always handle in amber glassware or wrap vessels in aluminum foil.

Symptom: Solutions turning faint yellow/purple indicate liberation of elemental iodine (

).[1]

⚠️ HYDROLYTIC INSTABILITY The carboxamide linkage at position 4 is prone to hydrolysis,

particularly in acidic buffers (pH < 5.[2]0) or basic conditions (pH > 8.[1]5) often used in LC-MS

mobile phases or assay buffers.[1]
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PART 2: DEGRADATION PATHWAYS & MECHANISMS
The degradation of C16H12IN3O follows three primary pathways. Understanding these is

crucial for interpreting "ghost peaks" in your HPLC traces.

Pathway A: Photolytic Deiodination (Radical Mechanism)
Under UV/Vis light, the C–I bond undergoes homolytic cleavage.[1][2]

Mechanism: The weak C–I bond (approx. 57 kcal/mol) breaks to form an aryl radical and an

iodine radical.[2] The aryl radical abstracts a hydrogen atom from the solvent (e.g., DMSO,

MeOH).[1]

Byproduct (DP-1): 2-amino-N-phenylquinoline-4-carboxamide (Des-iodo analog).[1]

Mass Shift: [M+H]⁺ 390 → 264 (Loss of I, +H = -126 Da).[1]

Pathway B: Amide Hydrolysis
Nucleophilic attack by water at the carbonyl carbon.[2]

Mechanism: Acid-catalyzed activation of the carbonyl or base-catalyzed direct attack.[1]

Byproducts (DP-2 & DP-3):

DP-2: 2-aminoquinoline-4-carboxylic acid (Precipitates in acidic media).[1][2]

DP-3: 3-iodoaniline (Toxic, potentially reactive).[1][2]

Pathway C: Oxidative N-Dealkylation/Oxidation
Long-term storage in DMSO can lead to oxidation of the primary amine or the quinoline

nitrogen.[1]

Byproduct (DP-4): N-oxide derivatives or azo-dimers (less common but seen in concentrated

stocks).[1][2]
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Caption: Degradation logic flow for C16H12IN3O showing photolytic (red) and hydrolytic

(green) outcomes.

PART 3: TROUBLESHOOTING GUIDE (FAQ)
Scenario 1: "I see a new peak at RRT 0.65 in my HPLC
chromatogram."
Diagnosis: This is likely DP-2 (Carboxylic Acid) resulting from hydrolysis.[1]

Why: The carboxylic acid fragment is significantly more polar than the parent amide, causing

it to elute earlier on Reverse Phase (C18) columns.

Confirmation: Check the UV spectrum. The parent quinoline chromophore remains, but the

mass will be [M+H]⁺ ≈ 189 Da (approx).[1]

Fix: Ensure your sample buffer pH is near neutral (pH 6.5–7.5).[1][2] Avoid storing the

compound in acidic LC-MS mobile phases for >24 hours.[1]
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Scenario 2: "My DMSO stock solution turned yellow/brown
overnight."
Diagnosis:Iodine Liberation due to photolysis.

Why: Even ambient light can cleave the C–I bond. The released Iodine radical (

) dimerizes to

, which forms brown complexes in DMSO.[1]

Impact: The concentration of active inhibitor is lower than calculated.

is also a potent oxidant that may interfere with cysteine-based assays.[1]

Fix: Discard the stock if the color change is significant. For future stocks, wrap vials in foil

immediately after preparation.

Scenario 3: "The mass spec shows a peak at m/z 264 instead of
390."
Diagnosis:DP-1 (Des-iodo analog).

Why: You have lost the Iodine atom (Mass 127) and gained a Hydrogen (Mass 1).[1]

(Neutral mass).[1] [M+H]⁺ = 264.[1]

Cause: The sample was likely exposed to light during preparation or in the autosampler.

Fix: Use amber autosampler vials.

PART 4: ANALYTICAL PROTOCOLS
To validate the purity of your C16H12IN3O batches, use this specific stability-indicating

method.

Protocol: Stability-Indicating HPLC-UV/MS
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Parameter Setting

Column
C18 High-Strength Silica (e.g., Acquity HSS T3),

1.8 µm, 2.1 x 100 mm

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient 5% B to 95% B over 10 minutes

Flow Rate 0.4 mL/min

Detection
UV at 254 nm (Aromatic) and 320 nm (Quinoline

specific)

Temperature 40°C

Expected Retention Times (Relative):

DP-2 (Acid Fragment): 0.60 RRT (Early eluting, polar)[1]

DP-3 (Aniline Fragment): 0.85 RRT[1]

Parent (C16H12IN3O): 1.00 RRT[1]

DP-1 (Des-iodo): 0.92 RRT (Slightly more polar than parent due to loss of lipophilic Iodine)[1]

[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Cladosporin | C16H20O5 | CID 13990016 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. arkat-usa.org [arkat-usa.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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